3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide
Overview
Description
3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of both fluoro and trifluoromethyl groups attached to a pyridine ring, along with a carboxamide functional group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Mode of Action
It is known that molecules with a -cf3 group, such as this compound, can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
It is known that fluorine-containing compounds significantly affect pharmaceutical growth and make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration .
Result of Action
It is known that fluorine-containing compounds can exhibit numerous pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide. For instance, the electronegativity, size, electrostatic interactions, and lipophilicity of fluorine are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of fluorine-containing compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . Another approach involves simultaneous vapor-phase chlorination and fluorination at high temperatures using transition metal-based catalysts like iron fluoride .
Industrial Production Methods: Industrial production of this compound may employ continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclocondensation Reactions: It can be used as a building block in cyclocondensation reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the pyridine ring, while oxidation and reduction can modify the functional groups present .
Scientific Research Applications
3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the development of biologically active molecules, including potential drug candidates.
Medicine: It is explored for its potential therapeutic applications, particularly in the design of pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its ability to enhance the biological activity of these products
Comparison with Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Comparison: Compared to these similar compounds, 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide is unique due to the presence of the carboxamide functional group, which can significantly influence its chemical reactivity and biological activity. The combination of fluoro and trifluoromethyl groups with the carboxamide moiety provides a distinct set of properties that can be leveraged in various applications .
Properties
IUPAC Name |
3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4N2O/c8-4-1-3(7(9,10)11)2-13-5(4)6(12)14/h1-2H,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RENAIDXERMUVMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735170 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852062-16-9 | |
Record name | 3-Fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70735170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-fluoro-5-(trifluoromethyl)pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.